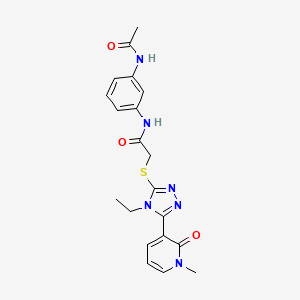![molecular formula C20H20N4O3S B2794698 2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 1226437-90-6](/img/structure/B2794698.png)
2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound is a heterocyclic molecule with a complex structure.
- It contains a pyrimidine ring, a benzothiazole ring, and an acetamide group.
- The methoxyphenyl group is attached to the pyrimidine ring.
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound.
Molecular Structure Analysis
- The molecular formula is C22H22O11 .
- It has a monoisotopic mass of 462.116211 Da .
- The compound has 11 hydrogen bond acceptors and 6 hydrogen bond donors .
- It exhibits polarizability and has a molar refractivity of 109.3 cm³/mol .
Chemical Reactions Analysis
- No specific reactions were found for this compound.
Physical And Chemical Properties Analysis
- Density : 1.7±0.1 g/cm³
- Boiling Point : 787.3±60.0 °C at 760 mmHg
- Flash Point : 275.9±26.4 °C
- Index of Refraction : 1.725
- Polar Surface Area : 175 Ų
Scientific Research Applications
Antimicrobial and Antitumor Activities
- Research has shown that derivatives similar to this compound, such as those involving benzothiazole and pyrimidine structures, exhibit significant antimicrobial and antitumor activities. For instance, certain derivatives have been synthesized with the aim of finding new anticancer agents, displaying appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020). Additionally, compounds with structures incorporating thiazolopyrimidinones have been found to possess antimicrobial properties, suggesting potential for therapeutic applications in combating microbial diseases (Kerru et al., 2019).
Radiosynthesis for Imaging Applications
- There has been interest in the radiosynthesis of related compounds for imaging purposes, such as the development of selective radioligands for positron emission tomography (PET) imaging. This involves the synthesis of compounds designed with a fluorine atom in their structure, facilitating labeling with fluorine-18 and enabling in vivo imaging (Dollé et al., 2008).
Synthesis of Novel Derivatives with Biological Applications
- The synthesis of novel derivatives of this compound and similar molecules has been a focus of research due to their biological applications. For example, derivatives have been synthesized for their anti-inflammatory and analgesic properties, with some showing high inhibitory activity on cyclooxygenase-2 selectivity, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Structural and Mechanistic Studies
- Structural and mechanistic studies on compounds containing thiazolidinones and pyrimidines have been conducted to understand their chemical reactivity and potential applications. These studies involve the synthesis of compounds through various chemical reactions and their evaluation for different biological activities, such as antimicrobial and antitumor effects (Farouk et al., 2021).
Safety And Hazards
- No specific safety information was retrieved.
Future Directions
- Further research is needed to explore the biological activity, potential applications, and safety profile of this compound.
Please note that some details are missing due to limited information available. For a comprehensive analysis, additional experimental data and studies would be required123
properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-27-14-8-6-13(7-9-14)16-10-19(26)24(12-21-16)11-18(25)23-20-22-15-4-2-3-5-17(15)28-20/h6-10,12H,2-5,11H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSKCUNZBMVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=NC4=C(S3)CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-methoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

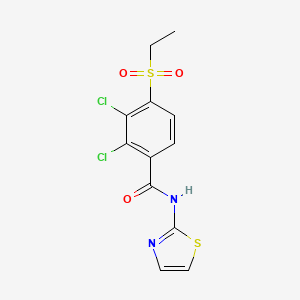
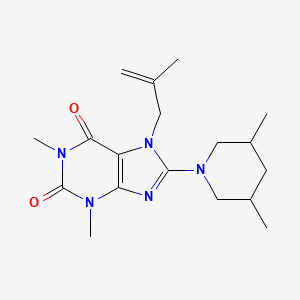
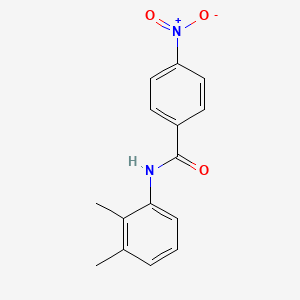
![Benzo[d][1,3]dioxol-5-yl(2-(3,5-dichlorophenyl)morpholino)methanone](/img/structure/B2794621.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(4-chlorophenoxy)ethan-1-one](/img/structure/B2794622.png)
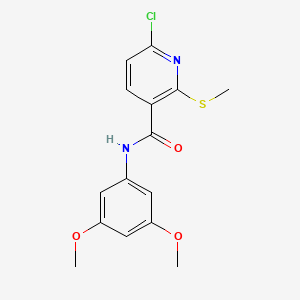
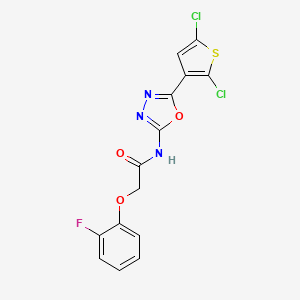
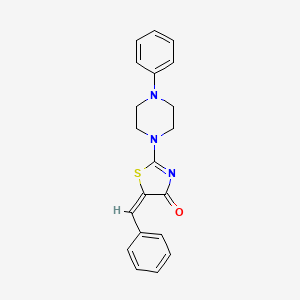
![N-(6-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2794628.png)
![Methyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B2794629.png)
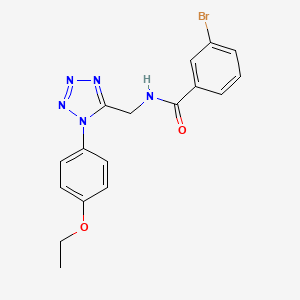
![2-[Butyl(methyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B2794635.png)
![3-[(4-chlorophenyl)methyl]-9-(4-ethoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2794637.png)
